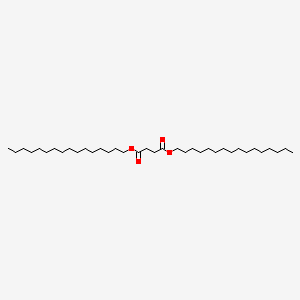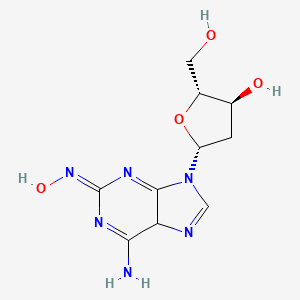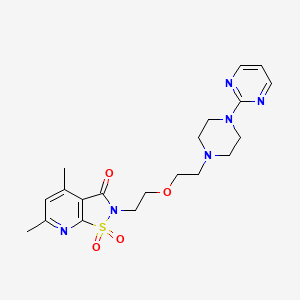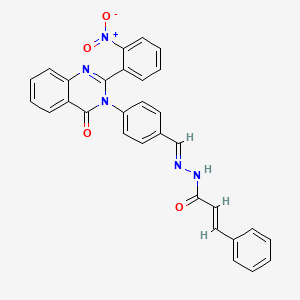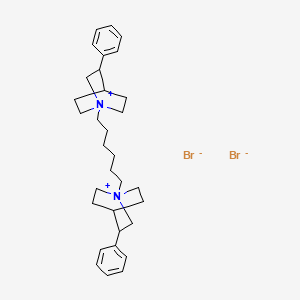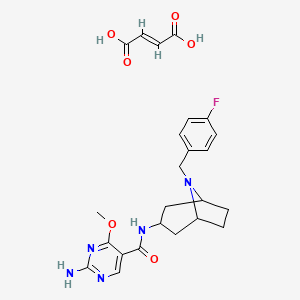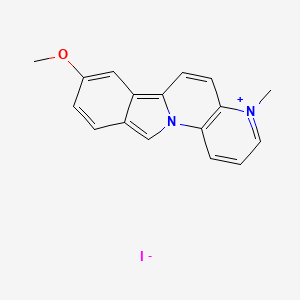
8-Methoxy-4-methyl-11H-pyrido(3,2-a)carbazolium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methoxy-4-methyl-11H-pyrido(3,2-a)carbazolium iodide is a heterocyclic compound with a complex structure. It is known for its unique chemical properties and potential applications in various scientific fields. The compound is characterized by its pyrido[3,2-a]carbazolium core, which is substituted with methoxy and methyl groups, and is paired with an iodide ion.
Métodos De Preparación
The synthesis of 8-Methoxy-4-methyl-11H-pyrido(3,2-a)carbazolium iodide typically involves multi-step organic reactions. The synthetic route often starts with the formation of the pyrido[3,2-a]carbazole skeleton, followed by the introduction of methoxy and methyl groups. The final step involves the addition of an iodide ion to form the iodide salt. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
8-Methoxy-4-methyl-11H-pyrido(3,2-a)carbazolium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
8-Methoxy-4-methyl-11H-pyrido(3,2-a)carbazolium iodide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 8-Methoxy-4-methyl-11H-pyrido(3,2-a)carbazolium iodide involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
8-Methoxy-4-methyl-11H-pyrido(3,2-a)carbazolium iodide can be compared with other similar compounds, such as:
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar heterocyclic structure and are used in the synthesis of novel heterocyclic systems.
Triazaacenaphthylene derivatives: These compounds are known for their biological activities and are used in medicinal chemistry. The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodide ion, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
102852-72-2 |
|---|---|
Fórmula molecular |
C17H15IN2O |
Peso molecular |
390.22 g/mol |
Nombre IUPAC |
8-methoxy-4-methylisoindolo[2,1-a][1,5]naphthyridin-4-ium;iodide |
InChI |
InChI=1S/C17H15N2O.HI/c1-18-9-3-4-17-16(18)8-7-15-14-10-13(20-2)6-5-12(14)11-19(15)17;/h3-11H,1-2H3;1H/q+1;/p-1 |
Clave InChI |
WWQBFLFOROWPAR-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=CC=CC2=C1C=CC3=C4C=C(C=CC4=CN23)OC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


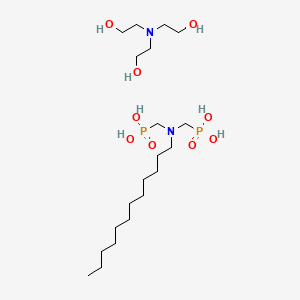
![1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-3-tetradecylpyrrolidine-2,5-dione](/img/structure/B12711303.png)
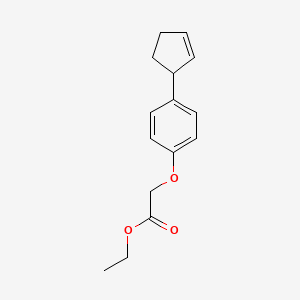
![N-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;trihydrochloride](/img/structure/B12711320.png)
![N-[2-[[2-Hydroxy-3-[4-(phenylmethoxy)phenoxy]propyl]amino]ethyl]morpholine-4-carboxamide](/img/structure/B12711333.png)

![Ammonium bis[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro9-(trifluoromethyl)decyl] phosphate](/img/structure/B12711344.png)
